molecular formula C22H20N6O4S B279426 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Numéro de catalogue B279426
Poids moléculaire: 464.5 g/mol
Clé InChI: PSOPNQYXFUBXEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as DASA-58, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.

Mécanisme D'action

DASA-58 exerts its pharmacological effects by inhibiting the activity of various enzymes, including CK2, PTP1B, and GSK-3β. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. DASA-58 inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. PTP1B is an enzyme that is involved in insulin signaling, and its inhibition by DASA-58 leads to increased insulin sensitivity. GSK-3β is an enzyme that is involved in the formation of amyloid plaques in the brain, and its inhibition by DASA-58 has potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects:
DASA-58 has been shown to have various biochemical and physiological effects, depending on the enzyme that it targets. In cancer cells, DASA-58 inhibits the growth and proliferation of cancer cells by targeting CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. In diabetes, DASA-58 inhibits the activity of PTP1B, which leads to increased insulin sensitivity and improved glucose homeostasis. In neurological disorders, DASA-58 inhibits the activity of GSK-3β, which is involved in the formation of amyloid plaques in the brain, and has potential therapeutic applications in Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

DASA-58 has several advantages for lab experiments, including its high potency and selectivity for its target enzymes, its ability to inhibit multiple enzymes involved in various diseases, and its potential therapeutic applications in various diseases. However, DASA-58 also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for the study of DASA-58, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases, the development of more soluble analogs for in vivo studies, and the investigation of its potential toxicity and side effects at different concentrations. In addition, the combination of DASA-58 with other therapeutic agents may have synergistic effects and could lead to improved therapeutic outcomes.

Méthodes De Synthèse

The synthesis of DASA-58 involves the condensation of 2-aminobenzoic acid with 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide, followed by the reaction with 2-chloro-4,6-dimethoxyquinazoline in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain DASA-58. The overall yield of this synthesis method is approximately 35%.

Applications De Recherche Scientifique

DASA-58 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, DASA-58 has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. DASA-58 has also been shown to have potential therapeutic applications in diabetes by inhibiting the activity of the enzyme PTP1B, which is involved in insulin signaling. In addition, DASA-58 has been investigated for its potential use in neurological disorders, such as Alzheimer's disease, by inhibiting the activity of the enzyme GSK-3β, which is involved in the formation of amyloid plaques in the brain.

Propriétés

Formule moléculaire

C22H20N6O4S

Poids moléculaire

464.5 g/mol

Nom IUPAC

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C22H20N6O4S/c1-14-11-15(2)25-22(24-14)27-33(31,32)17-9-7-16(8-10-17)26-20(29)12-28-13-23-19-6-4-3-5-18(19)21(28)30/h3-11,13H,12H2,1-2H3,(H,26,29)(H,24,25,27)

Clé InChI

PSOPNQYXFUBXEI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C

SMILES canonique

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.